molecular formula C22H17N3O2 B2939752 4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid CAS No. 313398-29-7

4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid

Cat. No.: B2939752
CAS No.: 313398-29-7
M. Wt: 355.397
InChI Key: HIBZKPHCRYJHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid is a synthetic organic compound designed for pharmaceutical and biological research. This molecule is part of the quinazoline family, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in over 200 naturally occurring alkaloids . The compound's structure is a hybrid, integrating a quinazoline core with a para-aminobenzoic acid (PABA) moiety . The PABA component is a recognized building block in drug design, featured in more than 184 commercial drugs, and is valued for its structural versatility, low toxicity, and good intestinal absorption profile . Quinazoline derivatives, on the other hand, have shown significant progress in the design of chemotherapeutic and central nervous system (CNS)-targeting agents . As such, this methyl-substituted analog is of particular interest for developing novel anticancer and anti-Alzheimer's disease therapeutics . Its potential mechanism of action may involve the inhibition of enzymes like acetylcholinesterase (AChE), a target for treating cognitive deficits in Alzheimer's, given that other PABA derivatives have been evaluated as effective AChE inhibitors . Furthermore, the structural similarity to known dihydrofolate reductase (DHFR) inhibitors, which often contain a PABA unit, suggests potential application as an anti-folate agent in oncology research . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)25-22(24-19)23-17-10-8-16(9-11-17)21(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBZKPHCRYJHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) References
4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid Benzoic acid + quinazolin-2-ylamino 6-Methyl, 4-phenyl quinazoline ~375 (estimated)
2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1) Benzoic acid + quinazolinone 6-Iodo, 2-methyl, 4-oxo quinazoline ~428
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Benzoic acid + pyrazolone 3-Methyl, 5-oxo pyrazoline ~220
4-(4,6-Disubstituted-benzothiazolylazo)benzoic acid Benzoic acid + benzothiazolyl azo Benzothiazole, azo linkage, hydroxy group ~350–400 (varies)
4-[(2-Phenylethyl)amino]benzoic acid Benzoic acid + phenethylamino Phenethyl group, amino linker ~241

Key Observations:

  • The target compound shares structural similarity with S1 (), differing in the quinazoline substituents (methyl/phenyl vs. iodo/oxo) and linkage position .
  • Pyrazolone () and thiazolidinone () derivatives replace the quinazoline ring with other heterocycles, altering electronic properties and bioactivity .
  • Azo-linked benzothiazole derivatives () introduce conjugation-dependent UV/Vis absorption, relevant for dye or ligand applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) pKa (Carboxylic Acid) Solubility Trends Key Structural Influence References
Quinazolinone-based S1 () Not reported ~2.5–3.5 (estimated) Moderate in polar solvents Iodo substituent increases hydrophobicity
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid 217–220 ~3.1 High in DMSO, ethanol Pyrazolone enhances polarity
Azo-benzothiazole derivatives () 180–250 pKa1: ~2.8 (COOH), pKa2: ~9.5 (phenolic OH) Low in water, high in DMF Azo group reduces solubility
4-(1-Naphthyl)benzoic acid (–12) 217–220 ~4.2 Low in water, high in acetone Naphthyl group increases π-π interactions

Key Observations:

  • The quinazoline and naphthyl groups (–12) reduce aqueous solubility due to hydrophobic interactions, while pyrazolone () and amino linkers (–8) improve polarity .
  • Azo derivatives () exhibit dual pKa values, enabling pH-dependent solubility and ligand behavior .

Biological Activity

4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid, with the molecular formula C22H17N3O2 and CAS number 313398-29-7, is a synthetic compound derived from quinazoline. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

Chemical Structure C22H17N3O2\text{Chemical Structure }C_{22}H_{17}N_{3}O_{2}

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities ranged from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM, demonstrating its potential as a therapeutic agent against cancer .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Reference
MCF-721.3 ± 4.1
A54928.3 ± 5.1

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Related Compounds

Bacterial StrainMIC Value (µM)Reference
Staphylococcus aureus15.62
Escherichia coli≥62.5

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, preliminary studies have suggested that this compound may possess anti-inflammatory effects, although further research is needed to elucidate the mechanisms involved.

Case Study 1: In Vitro Evaluation

A series of in vitro experiments were conducted to assess the cytotoxic effects of various derivatives of the compound on cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of specific functional groups in enhancing efficacy against cancer cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to key targets involved in cancer progression, such as VEGFR-2 and other kinases. These studies suggest that the compound could serve as a lead for developing novel kinase inhibitors with potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via diazotization and coupling reactions. Diazotization of primary amines (e.g., benzothiazol derivatives) with sodium nitrite and sulfuric acid at 0–5°C generates diazonium salts, which are then coupled with phenolic carboxylic acids under alkaline conditions . Key optimizations include maintaining low temperatures (<5°C) during diazotization to prevent decomposition and adjusting pH during coupling to enhance azo bond formation. Characterization via melting points, elemental analysis, and FT-IR/UV-Vis spectroscopy is critical for confirming purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Look for absorption bands at ~1680–1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1520–1550 cm⁻¹ (azo bond N=N stretch) .
  • UV-Vis : Azo chromophores exhibit strong absorbance in the 400–500 nm range, influenced by substituents on the quinazoline and benzoic acid moieties .
  • ¹H-NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups on quinazoline (δ ~2.5 ppm), and carboxylic acid protons (δ ~12–13 ppm) .

Q. How can researchers determine the acidity constants (pKa) of the carboxylic and phenolic protons in this compound?

  • Methodological Answer : Use potentiometric titration in aqueous or mixed solvent systems. For phenolic protons, monitor pH-dependent UV spectral shifts (e.g., bathochromic shifts in alkaline media). For carboxylic acids, track deprotonation via conductivity measurements or NMR titration. Linear relationships between pKa and Hammett substituent constants can validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic or physicochemical data (e.g., pKa, melting points) for structurally similar benzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from differences in solvent systems, impurities, or measurement techniques. For pKa, ensure consistent ionic strength and temperature. Cross-validate melting points using differential scanning calorimetry (DSC) and compare with literature values from peer-reviewed sources. Contradictions in UV-Vis data may reflect solvent polarity effects or aggregation states .

Q. What experimental strategies are recommended for evaluating the environmental fate and biological impacts of this compound in long-term studies?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines:

  • Laboratory Studies : Assess biodegradation (e.g., OECD 301 tests), photolysis, and hydrolysis under varying pH/temperature .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to determine LC₅₀ values and bioaccumulation potential.
  • Computational Modeling : Predict environmental distribution (e.g., EPI Suite) and prioritize metabolites for toxicity screening .

Q. How can computational modeling complement experimental data in predicting the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase or receptor targets (e.g., EGFR) using AutoDock Vina. Prioritize binding poses with low ΔG values and validate via mutagenesis .
  • QSAR Models : Corrate substituent effects (e.g., electron-withdrawing groups on quinazoline) with bioactivity data to design analogs with enhanced potency .
  • DFT Calculations : Predict azo bond stability or charge distribution to guide synthetic modifications .

Q. What advanced techniques are required to analyze trace impurities or degradation products in synthesized batches of this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid) to separate impurities. Monitor via MRM transitions specific to the parent compound and potential byproducts .
  • Stability Studies : Conduct forced degradation under heat, light, and oxidative stress (e.g., H₂O₂) to identify labile functional groups (e.g., azo bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.